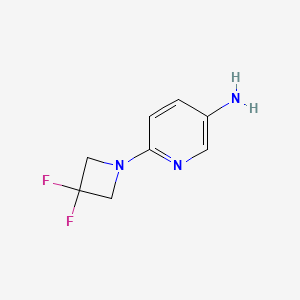

6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine

Description

6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine is a pyridine derivative featuring an aminopyridine core substituted at the 6-position with a 3,3-difluoroazetidine moiety. Azetidine, a four-membered saturated ring, introduces significant steric strain and conformational rigidity compared to larger heterocycles like piperidine or piperazine . This compound is of interest in medicinal chemistry, particularly in cardiac troponin activation studies, where structural rigidity and electronic effects are critical for modulating protein interactions .

Properties

IUPAC Name |

6-(3,3-difluoroazetidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N3/c9-8(10)4-13(5-8)7-2-1-6(11)3-12-7/h1-3H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUBLCIJOQGMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=C2)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine typically involves the introduction of the difluoroazetidine group onto a pyridine ring. One common method includes the reaction of 3-aminopyridine with a difluoroazetidine derivative under controlled conditions. The reaction often requires the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can target the pyridine ring or the azetidine moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to partially or fully reduced derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine serves as a crucial building block in the development of potential pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various targets:

- Cancer Therapy : The compound has been investigated for its potential as an inhibitor of specific kinases involved in oncogenesis. For example, derivatives have shown activity against mutant forms of the epidermal growth factor receptor (EGFR), which is critical in many cancers .

- Enzyme Inhibition : The difluoroazetidine moiety enhances binding affinity to certain enzymes, making it a candidate for developing inhibitors targeting various pathways involved in diseases such as cancer and metabolic disorders .

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile intermediate for synthesizing more complex molecules. Its unique structure facilitates reactions such as:

- Nucleophilic Substitution : The azetidine group can be modified to introduce other functional groups.

- Cross-Coupling Reactions : It can participate in reactions like Suzuki or Heck coupling to form larger biaryl compounds .

Materials Science

The unique properties of this compound make it valuable in developing advanced materials:

- Organic Semiconductors : Its electronic properties are being explored for applications in organic electronics and photonics.

- Light-emitting Diodes (LEDs) : The compound's ability to form stable films makes it suitable for use in optoelectronic devices .

EGFR Inhibition

A study highlighted the efficacy of compounds related to this compound in inhibiting mutant EGFR enzymes. These compounds maintained activity against resistant mutants, suggesting their potential therapeutic application in oncology .

BCL6 Inhibition

Research focused on modifying pyridine derivatives for BCL6 inhibition revealed that structural modifications could enhance potency and selectivity for this target, which plays a crucial role in certain hematological malignancies .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Cancer Therapy | Potential inhibitor of EGFR and other kinases involved in tumor growth |

| Enzyme Inhibition | Enhances binding affinity to various enzymes; potential for metabolic disorders |

| Organic Synthesis | Serves as an intermediate for synthesizing complex molecules |

| Materials Science | Utilized in developing organic semiconductors and optoelectronic devices |

Mechanism of Action

The mechanism of action of 6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The difluoroazetidine moiety can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

6-(3,5-Dimethylpiperidin-1-yl)pyridin-3-amine

- Structure : A six-membered piperidine ring with 3,5-dimethyl substituents replaces the azetidine group.

- Key Differences :

- Conformation : Piperidine adopts a chair conformation, reducing steric strain compared to azetidine’s puckered ring.

- Electronic Effects : Methyl groups are electron-donating, contrasting with the electron-withdrawing fluorine atoms in the difluoroazetidine analog.

- Synthetic Yield : Reported yields for hydrogenation steps in piperidine analogs exceed 90% , whereas azetidine derivatives may require specialized conditions due to ring strain.

6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine

- Structure : A piperazine ring substituted with a cyclobutyl group.

- Key Differences :

Fluorinated Analogs

6-(Perfluoroethyl)pyridin-3-amine

- Structure : A perfluoroethyl (-CF2CF3) group replaces the azetidine moiety.

- Solubility: High fluorine content decreases aqueous solubility compared to partially fluorinated azetidine derivatives .

6-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pyridin-3-amine

- Structure : A trifluoromethylpyrazole substituent at the 6-position.

- Metabolic Stability: Trifluoromethyl groups resist oxidative metabolism, whereas azetidine’s strain may increase susceptibility to ring-opening reactions .

Heteroaromatic Substitutions

6-(Thiophen-3-yl)pyridin-3-amine

- Structure : A thiophene ring replaces azetidine.

- Key Differences: Electron Richness: Thiophene’s sulfur atom donates electron density, contrasting with azetidine’s electron-withdrawing fluorine atoms.

Physicochemical Comparison

Biological Activity

6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features, including the difluoroazetidine moiety and the pyridine ring, suggest that this compound may interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of 185.17 g/mol. Its structure comprises a pyridine ring substituted with an amino group and a difluoroazetidine moiety, which may enhance its binding affinity to biological targets due to the electron-withdrawing nature of the fluorine atoms.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉F₂N₃ |

| Molar Mass | 185.17 g/mol |

| CAS Number | 1045335-19-0 |

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets involved in various signaling pathways. The presence of the difluoroazetidine may modulate the compound's reactivity and interactions with proteins, potentially affecting enzyme activity or receptor binding.

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities:

- Anticancer Activity : Compounds containing pyridine and azetidine moieties have been associated with anticancer properties, particularly through modulation of oncogenic pathways such as BCL6 inhibition . In studies involving B-cell lymphoma, modifications in similar scaffolds have led to potent inhibitors with low nanomolar IC50 values.

- Antimicrobial Properties : The structural characteristics of azetidines have been linked to antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness against P. falciparum, indicating potential use in antimalarial therapies .

- Neuroprotective Effects : Some studies suggest that fluorinated compounds can enhance neuroprotective effects by modulating nitric oxide synthases (nNOS), which are crucial in neurodegenerative conditions .

Case Study 1: BCL6 Inhibition

A study optimized a compound series for BCL6 inhibition, revealing that modifications similar to those in this compound resulted in significant antiproliferative activity against diffuse large B-cell lymphoma (DLBCL). The optimized compounds exhibited IC50 values as low as 0.7 nM, demonstrating the potential efficacy of this class of compounds in cancer therapy .

Case Study 2: Antimalarial Efficacy

Research on dihydroorotate dehydrogenase (DHODH) inhibitors highlighted the efficacy of certain azetidine derivatives against malaria pathogens. Compounds were evaluated for their IC50 values against P. falciparum and showed promising results, supporting the development of new antimalarial agents based on similar structural frameworks .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of fluorine atoms and specific functional groups significantly influences biological activity. For example:

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| CCT372064 | 4.8 | BCL6 Inhibition |

| CCT373566 | 0.7 | Antiproliferative |

| DHODH Inhibitor | <30 | Antimalarial |

Q & A

Q. What are the key synthetic routes for 6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine, and what factors influence the choice of methodology?

The synthesis typically involves introducing the 3,3-difluoroazetidine moiety onto a pyridine scaffold. A common approach is nucleophilic aromatic substitution (SNAr) at the 6-position of pyridin-3-amine derivatives. For sterically hindered systems, transition metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may be preferred. Catalytic systems like copper(I) bromide with cesium carbonate in polar aprotic solvents (e.g., DMSO) have been effective for analogous amine-forming reactions . Reaction conditions (temperature, catalyst loading) are optimized based on the electron-withdrawing effects of fluorine, which activate the pyridine ring for substitution .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Analytical validation requires a combination of techniques:

- 1H/13C/19F NMR : To confirm substituent positions and fluorine integration .

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight confirmation (e.g., ESI+ mode) .

- HPLC : To assess purity (>95% is typical for research-grade compounds) .

- Melting Point Analysis : Consistency with literature values indicates crystallinity and purity .

Advanced Research Questions

Q. What strategies optimize synthetic yield when steric hindrance from the difluoroazetidine group impedes reactivity?

Steric challenges can be mitigated by:

- Microwave-Assisted Synthesis : Enhances reaction rates and reduces side products under controlled heating .

- Base Selection : Cesium carbonate improves deprotonation efficiency in SNAr reactions due to its soft Lewis acidity .

- Statistical Optimization : Design of Experiments (DoE) models identify critical variables (e.g., catalyst ratio, solvent volume) to maximize yield .

Q. How do electronic effects from the 3,3-difluoroazetidine group influence derivatization reactions?

The electron-withdrawing fluorine atoms reduce electron density at the pyridine ring, directing electrophilic substitution to the para position of the amine group. For nucleophilic reactions (e.g., acylation), the amine’s nucleophilicity is attenuated, necessitating stronger activating agents. Density Functional Theory (DFT) calculations can predict reactive sites by mapping electrostatic potential surfaces .

Q. What in silico methodologies reliably predict biological targets for this compound?

- Molecular Docking : Models interactions with kinase or GPCR targets based on pyridine derivatives’ known affinities .

- Pharmacophore Modeling : Aligns the compound’s functional groups (amine, fluorine, azetidine) with target binding motifs .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time, accounting for fluorine’s hydrophobic interactions .

Q. How can discrepancies between in vitro and in vivo biological activity data be resolved?

- Pharmacokinetic Profiling : Evaluate solubility (via Log P calculations) and metabolic stability (e.g., cytochrome P450 assays) .

- Pro-Drug Design : Mask the amine group with labile protecting groups (e.g., acetyl) to improve bioavailability .

- Formulation Optimization : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance aqueous solubility .

Methodological Considerations

- Contradictions in Catalytic Systems : Palladium catalysts (e.g., Pd/C) are standard for hydrogenation , but copper-based systems are preferred for azetidine coupling due to compatibility with nitrogen-rich heterocycles .

- Fluorine’s Role in SAR : While fluorination generally enhances metabolic stability, over-substitution may reduce membrane permeability due to increased polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.